Picomolar Binding Affinity for BRD4 BD2
This compound demonstrates a Kd of 0.300 nM for the human BRD4 BD2 domain in a BROMOscan assay [1]. In comparison, the well-characterized BRD4 BD2 inhibitor apabetalone (RVX-208) exhibits a Kd of approximately 87 nM under similar assay conditions [2], making this compound approximately 290-fold more potent in direct binding affinity.
| Evidence Dimension | Binding affinity (Kd) for human BRD4 BD2 |
|---|---|
| Target Compound Data | Kd = 0.300 nM |
| Comparator Or Baseline | Apabetalone (RVX-208): Kd = 87 nM |
| Quantified Difference | Target compound is ~290-fold more potent |
| Conditions | BROMOscan assay (DiscoverX) for both compounds. Values represent dissociation constants. |
Why This Matters
The picomolar affinity of this compound makes it a superior chemical probe for studying BRD4 BD2 function, requiring lower concentrations to achieve target engagement and minimizing potential off-target effects compared to lower-affinity alternatives.
- [1] BindingDB. BDBM50148603 (CHEMBL3770724): Binding affinity to human partial length BRD4 BD2, Kd=0.300 nM (BROMOscan assay). View Source
- [2] McLure, K. G., et al. (2016). RVX-208, an inducer of ApoA-I in humans, is a BET bromodomain antagonist. PLOS ONE, 11(1), e0146837. Kd for BRD4 BD2 = 87 nM. View Source
